Cinchonine sulfate dihydrate (CAS 5949-17-7) is a high-purity alkaloid salt utilized as a chiral resolving agent, an organocatalyst, and a precursor for chiral phase-transfer catalysts. Unlike its free base counterpart, the sulfate dihydrate form provides a stable, reproducible hydration state (typically 4.7 to 5.2 percent water content) and significantly enhanced aqueous solubility. These properties make it highly processable for biphasic reactions, diastereomeric salt crystallization, and large-scale enantiomeric separations where precise molar dosing and solvent compatibility are critical for reproducible yields .
Substituting cinchonine sulfate dihydrate with cinchonine free base or monovalent salts introduces severe process variability. The free base suffers from poor aqueous solubility (approximately 0.38 g/L), which restricts its utility in aqueous-organic biphasic catalysis and requires excessive volumes of organic solvents for dissolution. Furthermore, anhydrous forms or alternative salts often exhibit unpredictable hygroscopicity, leading to inaccurate stoichiometric weighing and variable crystallization kinetics during chiral resolution. The divalent sulfate anion and stable dihydrate crystal lattice specifically promote robust diastereomeric salt precipitation that cannot be reliably replicated by these in-class substitutes [1].
Cinchonine sulfate dihydrate exhibits orders of magnitude higher aqueous solubility compared to the cinchonine free base. While the free base is practically insoluble in water (approximately 0.38 g/L), the sulfate salt readily dissolves, enabling its direct use in aqueous-organic biphasic systems and facilitating efficient quaternization for phase-transfer catalyst synthesis without requiring excessive volumes of organic solvents [1].
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | Highly soluble (enabling concentrated aqueous stock solutions) |
| Comparator Or Baseline | Cinchonine free base (~0.38 g/L) |
| Quantified Difference | >100-fold increase in aqueous solubility |
| Conditions | Standard aqueous solvent at room temperature |
High aqueous solubility is critical for biphasic phase-transfer catalysis and reduces the need for large volumes of hazardous organic solvents during processing.
The dihydrate form of cinchonine sulfate maintains a stable water content of 4.7 to 5.2 percent under standard laboratory conditions. In contrast, anhydrous cinchonine salts are prone to rapid moisture absorption, which skews molecular weight calculations and causes stoichiometric errors during the formation of diastereomeric salts. This stable hydration state ensures precise molar equivalency, which is paramount for maximizing yields during chiral resolution workflows .
| Evidence Dimension | Moisture uptake and hydration stability |
| Target Compound Data | Stable dihydrate (4.7 to 5.2% water content) |
| Comparator Or Baseline | Anhydrous cinchonine salts (variable hygroscopicity) |
| Quantified Difference | Elimination of stoichiometric drift due to unpredictable moisture absorption |
| Conditions | Ambient storage and standard laboratory weighing conditions |
Predictable hydration prevents dosing errors, ensuring high reproducibility in stoichiometric chiral resolutions and catalyst synthesis.
When utilized as a resolving agent for racemic acids, the sulfate anion in cinchonine sulfate dihydrate yields highly crystalline diastereomeric networks. The divalent sulfate acts as a rigid bridge in the crystal lattice, promoting faster precipitation and higher initial enantiomeric purities compared to hydrochloride salts or free bases, which frequently yield oils or slow-crystallizing salts. This structural advantage reduces the number of recrystallization cycles required to achieve target enantiomeric excess .
| Evidence Dimension | Crystallization efficiency and lattice rigidity |
| Target Compound Data | Divalent sulfate dihydrate (promotes rigid, fast-precipitating networks) |
| Comparator Or Baseline | Cinchonine hydrochloride or free base (often yields oils or slow-crystallizing salts) |
| Quantified Difference | Reduction in required recrystallization steps to achieve target optical purity |
| Conditions | Resolution of racemic organic acids in protic solvents |
Faster, higher-purity crystallization directly reduces process time and solvent waste in industrial-scale enantiomeric separations.
Due to its stable dihydrate crystal lattice and divalent sulfate bridging, this compound is a highly effective choice for the optical resolution of racemic carboxylic and sulfonic acids. It minimizes the need for multiple recrystallizations, making it cost-effective for pharmaceutical intermediate production .
The high aqueous solubility of the sulfate salt makes it a highly suitable precursor for synthesizing quaternized cinchoninium salts, such as N-benzylcinchoninium derivatives. It allows for smooth reactions in polar or biphasic media where the free base would fail to dissolve adequately .
In asymmetric transformations requiring aqueous-organic interfaces, the sulfate dihydrate provides the necessary solubility and stereochemical rigidity to induce high enantioselectivity, outperforming non-soluble free base alternatives in aqueous environments .